3-ethyl-2H-1,2,4-oxadiazol-5-one
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Overview
Description
The compound with the identifier “3-ethyl-2H-1,2,4-oxadiazol-5-one” is a benzothiazole analogue known for its potent antagonistic activity against the G protein-coupled receptor 35 (GPR35). This receptor has been associated with various diseases, including type-2 diabetes, nociceptive pain, inflammation, mild mental retardation syndrome, metabolic disorders, and gastric cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole analogues typically involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of benzothiazole analogues may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzothiazole analogues can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of benzothiazole analogues can lead to the formation of dihydrobenzothiazoles. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can occur at the benzene ring of benzothiazole analogues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzothiazoles.
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.
Scientific Research Applications
Benzothiazole analogues, including 3-ethyl-2H-1,2,4-oxadiazol-5-one, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their role in modulating biological pathways, particularly those involving G protein-coupled receptors.
Medicine: Investigated for their potential therapeutic effects in treating diseases such as type-2 diabetes, inflammation, and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by antagonizing the G protein-coupled receptor 35 (GPR35). This receptor is involved in various cellular signaling pathways, including those related to inflammation and metabolic regulation. By inhibiting GPR35, the compound can modulate these pathways, potentially leading to therapeutic benefits in conditions such as type-2 diabetes and inflammation .
Comparison with Similar Compounds
Similar Compounds
CID 1231538: Another benzothiazole analogue with similar GPR35 antagonistic activity.
CID 1231540: A structurally related compound with potential anti-inflammatory properties.
Uniqueness
3-ethyl-2H-1,2,4-oxadiazol-5-one stands out due to its high potency and selectivity for GPR35, making it a valuable tool for studying the role of this receptor in various diseases. Its unique chemical structure also allows for the exploration of new synthetic routes and reaction conditions .
Properties
IUPAC Name |
3-ethyl-2H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3-5-4(7)8-6-3/h2H2,1H3,(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAARBVMIPYNNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=O)ON1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=O)ON1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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